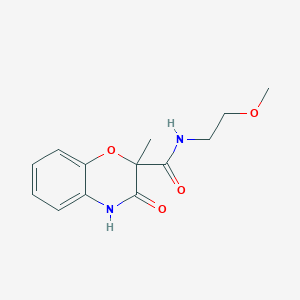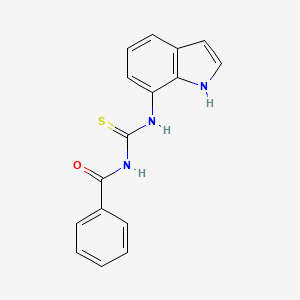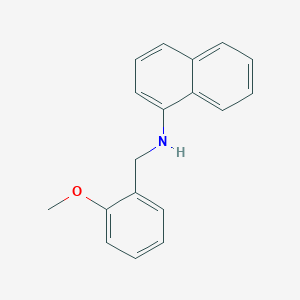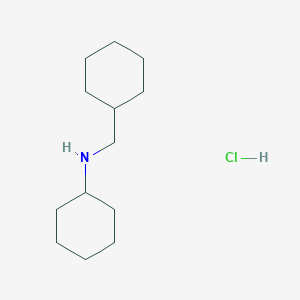![molecular formula C30H38N2O4 B3159352 2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone CAS No. 861402-48-4](/img/structure/B3159352.png)
2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Overview
Description
The compound “2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related compound, 2,7-bis (2,6-diisopropylphenyl)benzo [lmn] [3,8]phenanthroline-1,3,6,8 (2H,7H)-tetraone, was synthesized in a one-pot oxidative-coupling synthesis .Molecular Structure Analysis
The molecular structure of similar compounds suggests that the 16 atoms comprising the four six-membered rings that are fused together are approximately coplanar. The benzene rings at either end are nearly perpendicular to the mean plane of the fused-ring system .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a compound carrying a trimethylsilylethynyl substituent was used as a precursor to synthesize a class of 1,6-di ((trimethylsilyl)ethynyl)naphthelene diimides .Scientific Research Applications
Metal-to-Ligand Charge Transfer (MLCT) Excited States
Phenanthroline ligands, when coordinated to Cu(I), exhibit metal-to-ligand charge transfer (MLCT) excited states. These states are significant in the context of photophysics and photochemistry, offering insights into the excited state behavior of copper complexes with phenanthroline ligands. These compounds demonstrate potential applications in light-emitting devices and as probes in photophysical studies due to their long-lived excited states and unique emission properties (Scaltrito et al., 2000).
Environmental Persistence and Toxicity of Brominated Flame Retardants
Brominated flame retardants, similar in the context of halogenated organic compounds, have been extensively reviewed for their occurrence in indoor air, dust, consumer goods, and food. The study highlights the environmental persistence and potential risks associated with these compounds, emphasizing the need for further research on their environmental fate and toxicity (Zuiderveen et al., 2020).
Antioxidant Capacity and Reaction Pathways
The antioxidant capacity of compounds through ABTS/PP decolorization assays offers insights into the reaction pathways of antioxidants, including phenolic nature antioxidants. This research area is crucial for understanding the antioxidant properties of various compounds and their potential applications in preventing oxidative stress-related diseases (Ilyasov et al., 2020).
Organic Light-Emitting Diodes (OLEDs)
The development and application of BODIPY-based organic semiconductors in OLED devices are explored, emphasizing the structural design and synthesis for improved performance in light-emitting applications. Such studies indicate the relevance of phenanthroline derivatives in the development of advanced materials for organic optoelectronics (Squeo & Pasini, 2020).
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, closely related to phenanthroline compounds, have been reviewed for their pharmacological importance in modern therapeutics. This review emphasizes their biological potentials, including anti-fungal, anti-Parkinsonism, and anti-tumoral activities, showcasing the therapeutic applications of such compounds in medicine (Danao et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the research and application of similar compounds are promising. For instance, a related compound has been used in the development of a novel organic light-emitting diode with ultralow turn-on voltage . This suggests potential applications of “2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone” in the field of optoelectronics.
properties
IUPAC Name |
6,13-bis(2-ethylhexyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O4/c1-5-9-11-19(7-3)17-31-27(33)21-13-15-23-26-24(16-14-22(25(21)26)28(31)34)30(36)32(29(23)35)18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFDFRVYEMDMNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(CC)CCCC)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)benzenecarbaldehyde](/img/structure/B3159269.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}pyridine-3-carboxamide](/img/structure/B3159273.png)


![2-Phenyl-2,9-dihydropyrazolo[4,3-b][1,4]benzoxazine](/img/structure/B3159305.png)





![N-(1-(1H-benzo[d][1,2,3]triazol-1-yl)-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3159348.png)
![{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine](/img/structure/B3159356.png)
![{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3159362.png)
